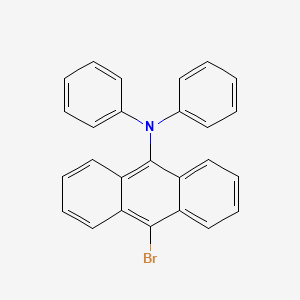

9-Bromo-10-(N,N-diphenylamino)anthracene

Übersicht

Beschreibung

9-Bromo-10-(N,N-diphenylamino)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 10th position and two phenyl groups attached to the nitrogen atom at the 9th position of the anthracene core. Anthracene derivatives are widely studied for their photophysical properties and applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photon upconversion systems .

Vorbereitungsmethoden

The synthesis of 9-Bromo-10-(N,N-diphenylamino)anthracene typically involves palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds. . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

9-Bromo-10-(N,N-diphenylamino)anthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common reagents used in these reactions include palladium catalysts, brominating agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties

Br-DPA exhibits unique photophysical characteristics that make it suitable for various applications:

- Fluorescence Quantum Yield : The compound has a high fluorescence quantum yield, which is crucial for efficient light emission in OLEDs. Its substitution at the 9 and 10 positions alters the electronic properties, enhancing its emissive capabilities .

- Absorption Spectrum : The absorption characteristics of Br-DPA indicate strong light absorption in the UV-visible region, making it effective for light-harvesting applications .

Organic Light-Emitting Diodes (OLEDs)

Br-DPA is extensively utilized in OLED technology due to its excellent electroluminescent properties:

- Deep Blue Emission : Br-DPA is recognized for its deep blue emission, which is essential for achieving high color quality in displays .

- Stability : The compound's structural integrity contributes to the stability of OLED devices, making it a favorable choice for commercial applications.

Triplet–Triplet Annihilation Upconversion (TTA-UC)

Br-DPA has been studied for its role in TTA-UC systems:

- Annihilators : It acts as an efficient annihilator in TTA-UC processes, where it can convert low-energy photons into higher-energy emissions . This property is particularly useful for enhancing the efficiency of solar cells and other light-harvesting systems.

Table 2: Performance Metrics in TTA-UC

| Parameter | Value |

|---|---|

| Upconversion Quantum Yield (ϕUC) | Exceeds benchmark DPA |

| Sensitizer Used | Platinum Octaethylporphyrin (PtOEP) |

| Efficiency | High (>50%) |

Synthesis and Structural Insights

The synthesis of Br-DPA involves several steps, including bromo-substitution on anthracene and subsequent amination with diphenylamine. The structural characteristics reveal that the dihedral angles between the anthracene ring system and phenyl groups significantly influence its electronic properties .

Synthesis Steps

- Bromination : Bromine is introduced at the 10-position of anthracene.

- Amination : The bromo-anthracene is reacted with diphenylamine under controlled conditions to yield Br-DPA.

- Purification : The product is purified through recrystallization from suitable solvents.

Structural Data

The crystal structure analysis indicates weak C—H⋯Br interactions that contribute to the stability of the compound but show no significant π–π stacking interactions .

Wirkmechanismus

The mechanism by which 9-Bromo-10-(N,N-diphenylamino)anthracene exerts its effects is primarily related to its electronic structure. The presence of the bromine atom and diphenylamine groups influences the compound’s photophysical properties, such as absorption and fluorescence. These properties are crucial for its applications in organic electronics and photon upconversion systems. The molecular targets and pathways involved include interactions with light and other molecules in the system, leading to energy transfer and emission processes .

Vergleich Mit ähnlichen Verbindungen

9-Bromo-10-(N,N-diphenylamino)anthracene can be compared with other anthracene derivatives, such as:

9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in photon upconversion systems.

9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups instead of phenyl groups.

10-Bromo-9-phenylanthracene: Similar in structure but with only one phenyl group, affecting its electronic and photophysical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and makes it suitable for specialized applications in organic electronics and photon upconversion systems .

Biologische Aktivität

9-Bromo-10-(N,N-diphenylamino)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and as a fluorescent probe. The introduction of bromine and diphenylamino groups significantly alters its electronic properties, which can influence its biological activity.

Chemical Structure

The compound features a bromine atom at the 9-position and a diphenylamino group at the 10-position of the anthracene ring. This substitution pattern affects both its photophysical properties and potential interactions with biological systems.

Photophysical Properties

The photophysical characteristics of this compound have been studied extensively. The compound exhibits significant absorption and emission properties due to the presence of the anthracene core, which is known for strong fluorescence. The introduction of electron-donating groups like diphenylamine can enhance the fluorescence quantum yield, making it suitable for applications in fluorescence-based assays.

| Property | Value |

|---|---|

| Absorption Maximum () | 460 nm |

| Emission Maximum | 490 nm |

| Fluorescence Quantum Yield | ~0.30 (varies with solvent) |

Biological Activity

Research indicates that anthracene derivatives, including this compound, exhibit various biological activities. These include:

- Anticancer Activity : Some studies have shown that anthracene derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, derivatives with electron-donating groups enhance cytotoxicity against specific cancer cell lines compared to their unsubstituted counterparts .

- Antimicrobial Properties : Anthracene derivatives have been investigated for their antimicrobial activity against various pathogens. The presence of halogen atoms (like bromine) can enhance membrane permeability, leading to increased efficacy against bacterial strains .

- Photodynamic Therapy : Due to their ability to generate singlet oxygen upon light activation, anthracene derivatives are being explored as photosensitizers in photodynamic therapy for cancer treatment. Their absorption characteristics make them suitable candidates for this application .

Case Studies

- Cytotoxicity Against Cancer Cells : A study demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism was attributed to ROS-mediated apoptosis, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Antimicrobial Assays : In another research effort, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Photodynamic Efficacy : The compound was evaluated in a photodynamic therapy model where it was activated by light to produce singlet oxygen, leading to significant tumor reduction in vivo. This highlights its potential as a therapeutic agent in cancer treatment protocols .

Eigenschaften

IUPAC Name |

10-bromo-N,N-diphenylanthracen-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18BrN/c27-25-21-15-7-9-17-23(21)26(24-18-10-8-16-22(24)25)28(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGSOGNXTHMJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858581 | |

| Record name | 10-Bromo-N,N-diphenylanthracen-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368868-94-4 | |

| Record name | 10-Bromo-N,N-diphenylanthracen-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.